
(R)-3-(4-Bromobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(4-Bromobenzyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-bromobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromobenzyl)morpholine typically involves the reaction of morpholine with 4-bromobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-3-(4-Bromobenzyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(4-Bromobenzyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzylmorpholine.
Aplicaciones Científicas De Investigación
®-3-(4-Bromobenzyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3-(4-Bromobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form non-covalent interactions with the target, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzyl bromide: A related compound with similar reactivity but lacking the morpholine ring.
Benzylmorpholine: A compound with a benzyl group instead of a bromobenzyl group.
4-Bromophenylmorpholine: A compound with a 4-bromophenyl group instead of a 4-bromobenzyl group.
Uniqueness
®-3-(4-Bromobenzyl)morpholine is unique due to the presence of both the bromobenzyl group and the morpholine ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
1438397-67-1 |
|---|---|
Fórmula molecular |
C11H14BrNO |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
(3R)-3-[(4-bromophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m1/s1 |
Clave InChI |
UMJVZIIQKVJDQP-LLVKDONJSA-N |
SMILES isomérico |
C1COC[C@H](N1)CC2=CC=C(C=C2)Br |
SMILES canónico |
C1COCC(N1)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


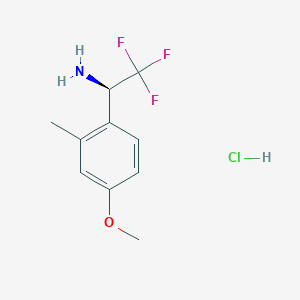

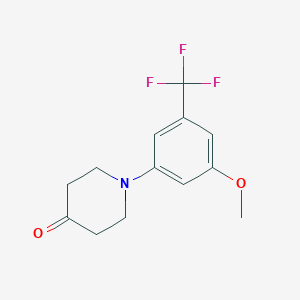
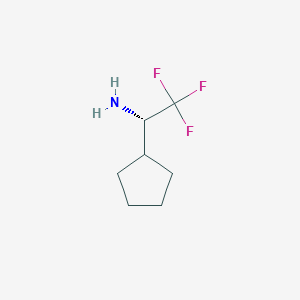

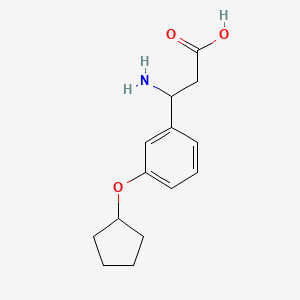

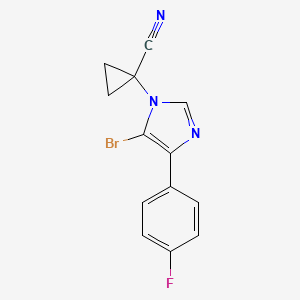
![N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B13051308.png)
![3-Bromo-2-phenylbenzo[b]thiophene](/img/structure/B13051310.png)
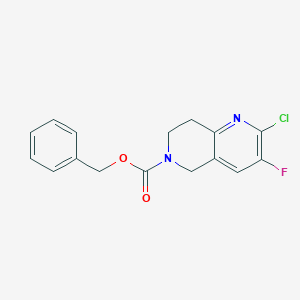
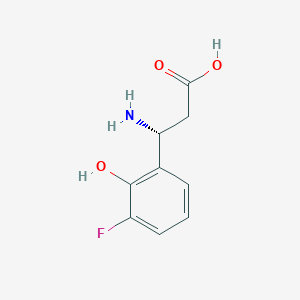
![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)
![5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13051338.png)
